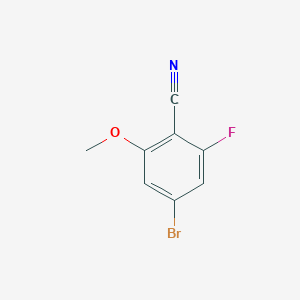

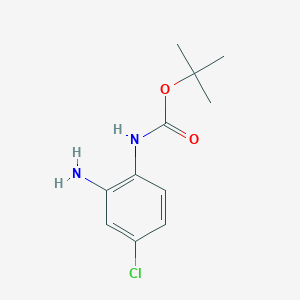

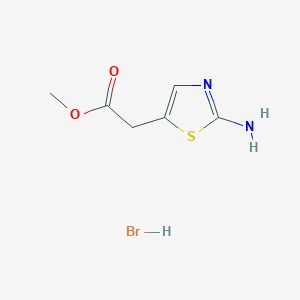

2-(1-Azido-2-cyclohexylethyl)pyrimidine

Overview

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines. For instance, an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .

Molecular Structure Analysis

Pyrimidines have a simple chemistry which facilitates several substitutions on their core ring through facile synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .

Chemical Reactions Analysis

Pyrimidines have been involved in various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .

Scientific Research Applications

Antimicrobial Applications

2-(1-Azido-2-cyclohexylethyl)pyrimidine: has shown promise in the development of new antimicrobial agents. The pyrimidine core is a common feature in many antimicrobial compounds due to its ability to interact with various biological targets. Researchers are exploring this compound’s potential to inhibit the growth of bacteria and other microorganisms, which could lead to the development of new antibiotics to combat resistant strains .

Anticancer Therapeutics

The structural versatility of pyrimidine derivatives makes them suitable candidates for anticancer drug design. 2-(1-Azido-2-cyclohexylethyl)pyrimidine could be utilized to create novel chemotherapeutic agents that target specific cancer cell lines. Its azido group may be modified to enhance selectivity and potency against tumor cells .

Pain Management

In the field of pain management, pyrimidine derivatives have been identified as potentiators of human Mas-related G-protein-coupled receptors (hMRGPRs), which are involved in pain perception2-(1-Azido-2-cyclohexylethyl)pyrimidine could be investigated for its potential to modulate these receptors and provide relief for chronic pain conditions .

Neurological Disorders

Pyrimidine-based compounds have been studied for their CNS activity, including their use as calcium channel blockers and antidepressants. The unique structure of 2-(1-Azido-2-cyclohexylethyl)pyrimidine may offer new pathways for treating neurological disorders such as epilepsy, depression, and anxiety .

Anti-inflammatory Agents

The anti-inflammatory properties of pyrimidine derivatives are well-documented2-(1-Azido-2-cyclohexylethyl)pyrimidine could be explored for its efficacy in reducing inflammation, potentially leading to new treatments for conditions like arthritis and inflammatory bowel disease .

Diabetes Mellitus

Pyrimidine derivatives have been associated with the treatment of diabetes mellitus. By acting on various biological pathways, compounds like 2-(1-Azido-2-cyclohexylethyl)pyrimidine could be developed into drugs that help regulate blood sugar levels and provide better management of diabetes .

Antiviral Agents

Given the ongoing need for effective antiviral drugs, 2-(1-Azido-2-cyclohexylethyl)pyrimidine could be a key component in the synthesis of new agents that target specific stages of viral replication. Its incorporation into drug design could enhance the potency and specificity of treatments for viral infections .

Antioxidant Properties

The antioxidant potential of pyrimidine derivatives is another area of interest2-(1-Azido-2-cyclohexylethyl)pyrimidine might serve as a scaffold for developing antioxidants that protect cells from oxidative stress, which is implicated in various diseases and aging processes .

Mechanism of Action

Target of Action

Pyrimidines, in general, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidines interact with their targets to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidines are involved in several biochemical pathways. They are structural components of a broad spectrum of key molecules that participate in diverse cellular functions, such as synthesis of DNA, RNA, lipids, and carbohydrates . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies .

Result of Action

It is known that pyrimidines, in general, exhibit a range of pharmacological effects including anti-inflammatory activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1-azido-2-cyclohexylethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c13-17-16-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10/h4,7-8,10-11H,1-3,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNHBFKYPWZHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C2=NC=CC=N2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Azido-2-cyclohexylethyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime](/img/structure/B1525749.png)

![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)